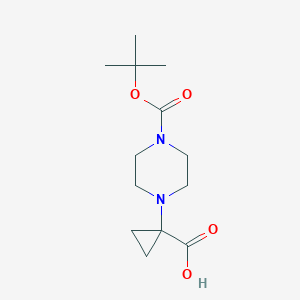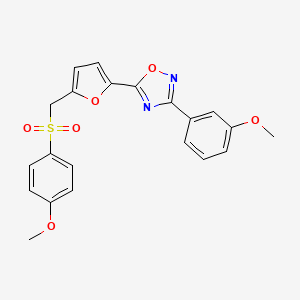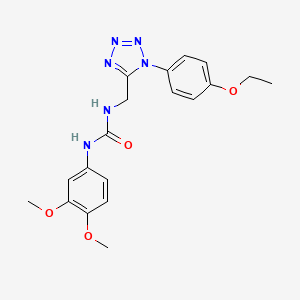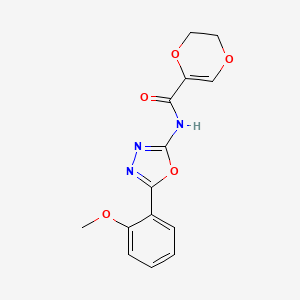
1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-CPA, and it is a cyclopropane-containing amino acid derivative. Boc-CPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Bifunctional Protein Degraders (PROTACs)
Incorporation of rigid linkers into bifunctional protein degraders impacts ternary complex formation. Researchers investigate how this compound’s rigidity influences drug-like properties and target protein degradation .
Non-PEG Linkers for Proteolysis-Targeting Chimera Molecules (PROTACs)
The compound’s tert-butyl ester group can serve as a non-PEG linker in PROTACs. These molecules selectively degrade disease-associated proteins by recruiting E3 ubiquitin ligases .
Heterocyclic Synthesis
The benzo[b]thiophene-2-carboxylic acid analog of this compound (4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid) is of interest in heterocyclic chemistry. It can participate in diverse synthetic transformations, leading to novel heterocyclic compounds .
Eigenschaften
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4-5-13)10(16)17/h4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMBEDXPPUIRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butoxycarbonyl)piperazin-1-yl)cyclopropanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)
![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)






![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)
